tert-Butyl cyclobutyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl cyclobutyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, a cyclobutyl ring, and a pyridinyl carbamate moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyridinyl derivative with tert-butyl chloroformate and cyclobutylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cyclobutyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or cyclobutyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl cyclobutyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
It can be used in the synthesis of drugs targeting specific biological pathways, such as those involved in inflammation or cancer .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl cyclobutyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl cyclobutyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate is unique due to its combination of a cyclobutyl ring and a pyridinyl carbamate moiety. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H25N3O2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
tert-butyl N-cyclobutyl-N-[5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21(14-6-4-7-14)16-10-9-13(12-20-16)15-8-5-11-19-15/h9-10,12,14H,4-8,11H2,1-3H3 |
InChI Key |
MLYXUDUSMHCLHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC1)C2=NC=C(C=C2)C3=NCCC3 |
Origin of Product |
United States |
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